molecular formula C18H13N3O2 B5805750 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone

2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone

Cat. No.: B5805750
M. Wt: 303.3 g/mol
InChI Key: ZEBALCRPZGATMD-UHFFFAOYSA-N
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Description

2-(2-Furyl)-3-(3-Methyl-2-pyridyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. The 4(3H)-quinazolinone scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities . This compound provides researchers with a versatile core for developing novel bioactive molecules and investigating structure-activity relationships. Quinazolinone derivatives have demonstrated promising antibacterial properties, making them attractive leads in the urgent search for new classes of antibiotics to combat drug-resistant bacteria . Furthermore, the 4(3H)-quinazolinone scaffold is widely explored in oncology research; recent studies have designed novel quinazolinone-based derivatives as potent inhibitors of key signaling pathways like EGFR and VEGFR-2, which are crucial for tumor progression and angiogenesis . These compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents . The broad applicability of this chemical class also extends to anti-inflammatory, antimalarial, and antiviral research, underscoring its value as a key intermediate for synthesizing compounds with diverse therapeutic potential .

Properties

IUPAC Name

2-(furan-2-yl)-3-(3-methylpyridin-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-12-6-4-10-19-16(12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBALCRPZGATMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, synthesis methods, and structure-activity relationships (SAR).

Synthesis Methods

The synthesis of quinazolinone derivatives typically involves various methods, including microwave-assisted synthesis and copper-catalyzed reactions. For example, a general method for synthesizing 4(3H)-quinazolinone derivatives involves treating 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehydes in ethanol, yielding compounds with varying biological activities .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Antiviral Activity : Some derivatives have shown significant antiviral properties. For instance, compounds similar to this compound demonstrated moderate to good antiviral activity against Tobacco Mosaic Virus (TMV) through the up-regulation of pathogenesis-related proteins .
  • Antimicrobial Properties : Quinazolinones are known for their antimicrobial activity. Studies have indicated that certain substitutions on the quinazolinone core enhance their effectiveness against various pathogens, including bacteria and fungi .
  • Anti-inflammatory and Analgesic Effects : Research has highlighted the anti-inflammatory potential of quinazolinones, with specific derivatives exhibiting inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management .

Structure-Activity Relationships (SAR)

The biological efficacy of quinazolinones is closely linked to their chemical structure. Key observations include:

  • Substituent Influence : The presence and position of substituents on the quinazolinone ring significantly affect biological activity. For example, halogenated derivatives often exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts .
  • Functional Group Variation : Variations in functional groups at specific positions can lead to differing potencies against targets such as enzymes or viral proteins. Compounds with electron-withdrawing groups generally show improved activity due to increased reactivity .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antiviral Activity : A study evaluated the antiviral effects of various quinazolinones against TMV, showing that specific substitutions resulted in curative rates exceeding those of standard antiviral agents .
CompoundCurative Rate (%)Reference
III-3155
III-1654
Standard54
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of several quinazolinone derivatives, revealing that compounds with methyl and halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Biological Activities

The biological activities of 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone have been evaluated in several studies, revealing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, structural modifications of quinazolinones have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to inhibit specific kinases involved in cancer progression is a focal point in ongoing investigations .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

Quinazolinones are known to act as enzyme inhibitors. Studies have highlighted their potential to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various physiological processes. This property makes them candidates for drug development targeting metabolic disorders and cancer .

Case Studies

Several case studies exemplify the applications of this compound:

  • Inhibition of Cancer Cell Growth : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, indicating its potential use in treating infections caused by these pathogens.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3-methyl-2-pyridyl group in the target compound may enhance lipophilicity and receptor binding compared to non-methylated pyridyl analogs (e.g., ). Antimicrobial Activity: Chlorobenzylsulfanyl and bromophenyl substituents (e.g., ) exhibit stronger MRSA inhibition than the target compound, likely due to enhanced electrophilicity.

Antitumor Activity: 2-Benzylmercapto-4(3H)-quinazolinone (MGI% = 19%) shows superior antitumor activity compared to alkylmercapto derivatives (MGI% = 2–11%) . The target compound’s furyl-pyridyl combination may target different oncogenic pathways.

Anti-Inflammatory and Antioxidant Activity :

  • Bromophenyl and methoxyphenyl substituents at position 3 (e.g., ) show significant DPPH radical scavenging (>70% inhibition). The target compound’s pyridyl group may lack antioxidant efficacy due to reduced electron-donating capacity.

Pharmacokinetic and Molecular Docking Insights

  • Paraplegin Protein Interaction: 3-(2-Carboxyphenyl)-4(3H)-quinazolinone stabilizes interactions with Gly352-Thr356 and Asp408 residues . The target compound’s methyl-pyridyl group may disrupt these interactions, suggesting divergent therapeutic applications.
  • MRSA Inhibition: Quinazolinones with allosteric PBP2a binding (e.g., ) achieve >3 log reduction in bacterial load. The target compound’s furyl group may sterically hinder similar binding.

Q & A

Q. What are the common synthetic routes for preparing 2,3-disubstituted-4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves condensation of anthranilic acid derivatives with primary amines or acyl chlorides. For example, 3-acylamino-4(3H)-quinazolinones are synthesized via reactions with nano-TiO₂ catalysts or intermediates formed from methyl-2-aminobenzoate and hydrazine . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine) improve reaction efficiency.
  • Catalysts : Nano-TiO₂ enhances yields by reducing side reactions.
  • Temperature control : Heating under reflux (80–120°C) ensures complete cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone?

Methodological Answer:

  • Single-crystal X-ray diffraction confirms spatial arrangement and bond lengths (mean C–C bond precision: 0.004 Å) .
  • NMR spectroscopy (¹H, ¹³C) identifies substituent patterns, such as furyl and pyridyl groups.
  • Elemental analysis validates purity, while IR spectroscopy detects functional groups (e.g., C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the quinazolinone core influence its biological activity against plant pathogens?

Methodological Answer:

  • 2-Position : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance antifungal activity by increasing electrophilicity. For example, derivatives with trifluoromethoxy substituents exhibit EC₅₀ values of 20.09–21.33 μg/mL against Xanthomonas oryzae .
  • 3-Position : Bulky aryl groups (e.g., 2-pyridyl) improve binding to microbial enzymes. Substitutions here correlate with >90% inhibition of Phytophthora infestans .

Q. What strategies can resolve contradictions in bioactivity data across different studies on quinazolinone derivatives?

Methodological Answer:

  • Standardized assays : Use uniform pathogen strains (e.g., ATCC cultures) and protocols (e.g., microdilution for MIC determination).
  • Statistical validation : Apply ANOVA to compare EC₅₀ values across studies. For instance, discrepancies in Fusarium oxysporum inhibition can arise from variations in spore concentration .
  • In vivo cross-validation : Confirm in vitro results using field trials or animal models .

Q. What in vitro and in vivo models are appropriate for evaluating the antiviral mechanisms of quinazolinone derivatives?

Methodological Answer:

  • Tobacco Mosaic Virus (TMV) : Semi-quantitative PCR and Real-Time PCR assess viral replication inhibition. Compound III-31 upregulates PR-1a and PR-5 genes, reducing TMV proliferation .
  • Human metabolic models : Urinary metabolite profiling (e.g., LC-MS) identifies nitrobenzo-toluidide derivatives formed via oxidative pathways .

Q. How can computational methods predict the pharmacokinetic properties of novel quinazolinone derivatives?

Methodological Answer:

  • ADME studies : Tools like SwissADME predict bioavailability (%ABS >70% for lipophilic derivatives) .
  • Molecular docking : Identify binding sites in microbial targets (e.g., Gibberella zeae cytochrome P450) using AutoDock Vina .

Q. What are the metabolic pathways of 2-methyl-3-o-tolyl-4(3H)-quinazolinone in humans, and how are metabolites identified?

Methodological Answer:

  • Oxidation : Hydrogen peroxide in glacial acetic acid converts the compound to 2-nitrobenzo-o-toluidide, detected via LC-MS .
  • Urinary profiling : Metabolites are isolated using SPE columns and characterized via ¹H NMR .

Q. Which analytical techniques are used to study intermolecular interactions in quinazolinone crystals?

Methodological Answer:

  • Hirshfeld surface analysis : Quantifies hydrogen bonding (e.g., O···H interactions contribute 25% to crystal packing) .
  • Energy frameworks : Compare dispersion vs. electrostatic forces to explain stability differences in polymorphs .

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